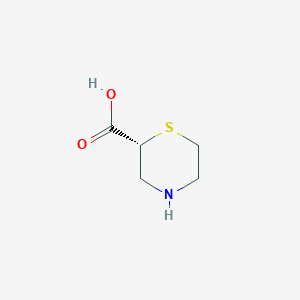(2R)-Thiomorpholine-2-carboxylic acid
CAS No.:
Cat. No.: VC18631153
Molecular Formula: C5H9NO2S
Molecular Weight: 147.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H9NO2S |
|---|---|
| Molecular Weight | 147.20 g/mol |
| IUPAC Name | (2R)-thiomorpholine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 |
| Standard InChI Key | ATOPRCUIYMBWLH-SCSAIBSYSA-N |
| Isomeric SMILES | C1CS[C@H](CN1)C(=O)O |
| Canonical SMILES | C1CSC(CN1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
(2R)-Thiomorpholine-2-carboxylic acid (CHNOS) features a thiomorpholine backbone—a saturated ring comprising five carbon atoms, one nitrogen atom, and one sulfur atom—with a carboxylic acid group (-COOH) at position 2. The (R)-configuration at this carbon establishes its stereochemical identity, critical for its biological interactions.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 147.19 g/mol |
| IUPAC Name | (2R)-Thiomorpholine-2-carboxylic acid |
| Chiral Center | C2 (R-configuration) |
| Solubility | Polar solvents (e.g., water, DMSO) |
The thiomorpholine ring adopts a chair conformation, with the sulfur atom contributing to electronic polarization. The carboxylic acid group enhances water solubility and enables hydrogen bonding, facilitating interactions with biological targets .
Synthesis and Stereochemical Control
The synthesis of (2R)-Thiomorpholine-2-carboxylic acid involves stereoselective methods to ensure enantiomeric purity. A validated approach utilizes L-amino acid oxidase-mediated bioactivation, as demonstrated in studies on structurally analogous compounds like L-thiomorpholine-3-carboxylic acid (L-TMC) .
Synthetic Pathway:
-
Cyclization: S-(2-Chloroethyl)-L-cysteine undergoes cyclization to form the thiomorpholine ring.
-
Oxidative Deamination: L-amino acid oxidase catalyzes the oxidation of the intermediate, generating an imine metabolite.
-
Stabilization: Sodium borohydride reduces the imine to yield the stable (R)-configured product .
Enantiomeric purity is confirmed via chiral HPLC, with recrystallization in ethanol/water mixtures enhancing optical resolution .
Biological Activity and Mechanisms
Cytotoxicity and Nephrotoxicity
(2R)-Thiomorpholine-2-carboxylic acid exhibits time- and concentration-dependent cytotoxicity in renal cells. Studies on L-TMC, a related analog, reveal that probenecid—an inhibitor of renal anion transport—significantly reduces cytotoxicity, implicating active uptake mechanisms in toxicity .
Key Findings:
-
Metabolic Activation: Rat kidney cytosol metabolizes the compound via L-amino acid oxidase, producing a reactive imine intermediate (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid) .
-
Enzyme Inhibition: L-α-hydroxyisocaproic acid, a substrate for L-amino acid oxidase, inhibits metabolite formation and cytotoxicity by competing for enzymatic activity .
Enzymatic Interactions
The compound’s bioactivation by L-amino acid oxidase underscores its potential as a substrate for oxidative enzymes. The imine metabolite absorbs at 300 nm, with spectral shifts upon cyanide or borohydride addition confirming its formation .
Applications in Biomedical Research
Prodrug Development
The carboxylic acid group enables conjugation with therapeutic agents, facilitating prodrug designs. Acid-labile linkages allow targeted release in acidic environments (e.g., tumor microenvironments).
Enzyme Inhibition Studies
(2R)-Thiomorpholine-2-carboxylic acid serves as a tool compound to investigate L-amino acid oxidase kinetics and inhibition. Its metabolism provides insights into redox-sensitive enzymatic pathways.
Future Research Directions
-
Therapeutic Potential: Evaluate derivatives for kinase inhibition (e.g., LRRK2 in Parkinson’s disease).
-
Toxicological Screening: Assess chronic exposure effects in multi-organ systems.
-
Synthetic Optimization: Develop catalytic asymmetric synthesis routes for industrial-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume